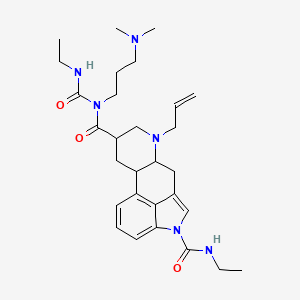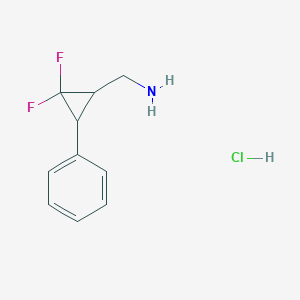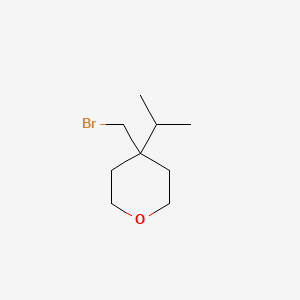![molecular formula C20H23FN4O B12314980 8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride](/img/structure/B12314980.png)
8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Fluorbenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-on-Hydrochlorid ist eine komplexe organische Verbindung, die zur Klasse der Pyrido[2,3-d]pyrimidine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Fluorbenzyl-Gruppe, eine Piperidinyl-Gruppe und einen Pyrimidin-Kern umfasst. Sie hat aufgrund ihrer potenziellen pharmakologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-(2-Fluorbenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-on-Hydrochlorid umfasst in der Regel mehrere Schritte, darunter die Bildung des Pyrimidin-Kerns, die Einführung der Fluorbenzyl-Gruppe und die Einarbeitung der Piperidinyl-Gruppe. Häufige Synthesewege können beinhalten:
Bildung des Pyrimidin-Kerns: Dieser Schritt beinhaltet oft die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.
Einführung der Fluorbenzyl-Gruppe: Dies kann durch nucleophile Substitutionsreaktionen mit Fluorbenzylhalogeniden erreicht werden.
Einarbeitung der Piperidinyl-Gruppe: Dieser Schritt kann eine reduktive Aminierung oder andere geeignete Methoden zur Anbindung der Piperidinyl-Einheit beinhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-(2-Fluorbenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-on-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können verwendet werden, um funktionelle Gruppen einzuführen oder zu ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride unter geeigneten Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antiviraler Eigenschaften.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, wie entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 8-(2-Fluorbenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-on-Hydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Diese Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyridin-2-yl-Pyrimidin-Derivate: Verbindungen mit einem Pyrimidin-Kern, die für ihre vielfältigen biologischen Aktivitäten bekannt sind.
Einzigartigkeit
8-(2-Fluorbenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-on-Hydrochlorid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen einzigartig
Eigenschaften
Molekularformel |
C20H23FN4O |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
8-[(2-fluorophenyl)methyl]-4-methyl-2-piperidin-3-yl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H23FN4O/c1-13-16-8-9-18(26)25(12-15-5-2-3-7-17(15)21)20(16)24-19(23-13)14-6-4-10-22-11-14/h2-3,5,7,14,22H,4,6,8-12H2,1H3 |
InChI-Schlüssel |
NCUBWEJWXZNKDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCC(=O)N(C2=NC(=N1)C3CCCNC3)CC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide](/img/structure/B12314910.png)
![[11-Formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12314911.png)


![2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B12314928.png)

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12314933.png)
![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans](/img/structure/B12314940.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B12314941.png)

![rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B12314966.png)


![rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis](/img/structure/B12314994.png)
